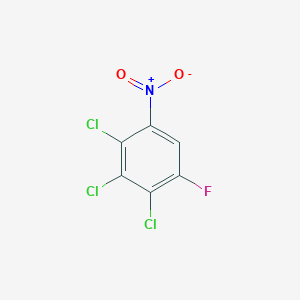

2,3,4-Trichloro-1-fluoro-5-nitrobenzene

Description

Properties

IUPAC Name |

2,3,4-trichloro-1-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3FNO2/c7-4-2(10)1-3(11(12)13)5(8)6(4)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVKEEYBJIRRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548931 | |

| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104455-89-2 | |

| Record name | 2,3,4-Trichloro-1-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 2,3,4-trichloro-1-fluoro-5-nitrobenzene, a compound of interest for various applications in chemical synthesis and drug development. Due to the limited availability of direct literature on this specific molecule, the proposed pathway is based on well-established chemical transformations and analogies to similar halogenated nitroaromatic compounds. This document provides detailed, albeit partially inferred, experimental protocols, quantitative data, and visualizations to aid in the laboratory preparation of the target compound.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the precursor, 1,2,3-trichloro-5-fluorobenzene, from 3,4,5-trichloroaniline via a Balz-Schiemann reaction. The second step is the nitration of this fluorinated precursor to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3-Trichloro-5-fluorobenzene via Balz-Schiemann Reaction

This procedure is a proposed adaptation of the Balz-Schiemann reaction, a well-established method for introducing fluorine into an aromatic ring from an aniline derivative.

Reaction:

3,4,5-Trichloroaniline → 1,2,3-Trichloro-5-fluorobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4,5-Trichloroaniline | 196.46 | 19.65 g | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Tetrafluoroboric Acid (HBF₄, 48% aq.) | 87.81 (anhydrous) | 40 mL | ~0.22 |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 19.65 g (0.10 mol) of 3,4,5-trichloroaniline in 40 mL of 48% aqueous tetrafluoroboric acid.

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimum amount of cold water and add it dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a diazonium salt precipitate should be observed.

-

Filter the precipitated diazonium tetrafluoroborate salt under vacuum and wash it with a small amount of cold water, followed by cold diethyl ether.

-

Carefully dry the salt in a vacuum desiccator.

-

Gently heat the dry diazonium salt in a flask until the decomposition starts, which is indicated by the evolution of nitrogen gas and boron trifluoride. The decomposition should be controlled by moderating the heating.

-

The resulting crude product, 1,2,3-trichloro-5-fluorobenzene, is a liquid that can be purified by vacuum distillation.

-

Wash the distilled product with a saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate and filter.

Expected Yield: Based on similar reactions, a yield of 50-70% can be anticipated.

Step 2: Nitration of 1,2,3-Trichloro-5-fluorobenzene

This protocol is adapted from the nitration of 1,2,3-trichlorobenzene. The presence of a fluorine atom may influence the regioselectivity and reaction rate.

Reaction:

1,2,3-Trichloro-5-fluorobenzene → this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3-Trichloro-5-fluorobenzene | 199.44 | 10.0 g | 0.05 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 5 mL | ~0.08 |

| Ice | - | As needed | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, cool 25 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 10.0 g (0.05 mol) of 1,2,3-trichloro-5-fluorobenzene to the cold sulfuric acid with constant stirring.

-

Prepare a nitrating mixture by carefully adding 5 mL of concentrated nitric acid to another portion of cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-3 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

The solid product, this compound, will precipitate.

-

Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

Expected Yield: Yields for nitration of similar polychlorinated benzenes are often high, in the range of 80-95%.[1]

Data Presentation

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4,5-Trichloroaniline | 196.46 | 97-99 | ~300 |

| 1,2,3-Trichloro-5-fluorobenzene | 199.44 | N/A | N/A |

| This compound | 244.44 | N/A | N/A |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Balz-Schiemann | NaNO₂, HBF₄ | 0-5 (diazotization), Heat (decomposition) | 1-2 | 50-70 |

| 2 | Electrophilic Aromatic Nitration | HNO₃, H₂SO₄ | 0-10 (addition), 60-70 (reaction) | 2-4 | 80-95 |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is utilized to provide a thorough profile. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

The following table summarizes the available and estimated physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₆HCl₃FNO₂ | PubChem |

| Molecular Weight | 244.44 g/mol | |

| Boiling Point | 295.4 °C at 760 mmHg | [1] |

| Melting Point | 55-57 °C (estimated) | Based on 2,3,4-Trichloronitrobenzene (55-56°C) |

| Density | 1.729 g/cm³ | [1] |

| Refractive Index | 1.586 | [1] |

| Flash Point | 132.5 °C | [1] |

| Water Solubility | Low (estimated) | Insoluble in water is a general characteristic of polychlorinated nitroaromatic compounds.[2][3] |

| Solubility in Organic Solvents | Soluble (estimated) | Polychlorinated nitrobenzenes are generally soluble in organic solvents like ethanol, benzene, and acetone.[4] |

Experimental Protocols

Synthesis: Nitration of 1,2,3-Trichloro-5-fluorobenzene

A plausible synthetic route to this compound is the nitration of 1,2,3-trichloro-5-fluorobenzene.

Materials:

-

1,2,3-Trichloro-5-fluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (5% w/v)

-

Anhydrous Magnesium Sulfate

-

Organic solvent (e.g., Dichloromethane or Chloroform)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add 1,2,3-trichloro-5-fluorobenzene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the flask containing the trichlorofluorobenzene solution. The temperature of the reaction mixture should be strictly maintained between 0-10 °C throughout the addition.

-

After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with cold deionized water until the washings are neutral.

-

To remove any remaining acidic impurities, wash the crude product with a 5% sodium bicarbonate solution, followed by washing with deionized water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

DOT Script for Synthesis Workflow:

References

- 1. 2,3,4-trichloro-1-fluoro-5-nitrobenzene104455-89-2,Purity95%_BETAPHARM-CN [molbase.com]

- 2. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 88365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

An In-depth Technical Guide on 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3,4-Trichloro-1-fluoro-5-nitrobenzene. Due to the limited availability of published data for this specific isomer, this document summarizes the available information and presents generalized experimental workflows and potential biological activities based on related chemical structures. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the synthesis, characterization, and potential applications of this and similar halogenated nitroaromatic compounds.

Chemical Identity and Structure

The compound in focus is This compound . Its chemical structure consists of a benzene ring substituted with three chlorine atoms, one fluorine atom, and a nitro group.

PubChem Compound Identification (CID): 13769394

The molecular structure is depicted below:

Image Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes the computed properties available from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₆HCl₃FNO₂ | PubChem |

| Molecular Weight | 244.4 g/mol | PubChem |

| XLogP3-AA | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 242.905688 | PubChem |

| Monoisotopic Mass | 242.905688 | PubChem |

| Topological Polar Surface Area | 45.8 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

| Complexity | 251 | PubChem |

Experimental Protocols: A Generalized Approach

As specific experimental protocols for the synthesis and biological evaluation of this compound are not available in the reviewed literature, this section provides a generalized, hypothetical workflow based on methods used for structurally similar compounds.

Hypothetical Synthesis Workflow

The synthesis of polychlorinated and fluorinated nitrobenzenes often involves multi-step reactions, including chlorination, nitration, and fluorination of benzene or its derivatives. A possible synthetic approach could start from a less substituted benzene derivative, followed by sequential introduction of the halogen and nitro functional groups.

Caption: Hypothetical synthesis workflow for this compound.

Generalized Biological Screening Protocol

For a novel compound like this compound, a tiered screening approach would be necessary to determine its biological activity.

Caption: Generalized workflow for biological activity screening.

Potential Signaling Pathways and Biological Activity

The biological activity of nitroaromatic compounds can be diverse. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. While no specific data exists for this compound, related compounds have been investigated for various activities.

The biological effects of polychlorinated biphenyls (PCBs) and other halogenated aromatic compounds are known to sometimes be mediated through interactions with cellular signaling pathways. For instance, some PCBs can affect protein kinase C (PKC) activity, which is a key regulator of various cellular processes.

Below is a generalized diagram illustrating a potential, hypothetical mechanism of action for a bioactive nitroaromatic compound.

Caption: Generalized signaling pathway for a hypothetical bioactive compound.

Conclusion and Future Directions

This compound is a chemical compound for which there is a notable lack of publicly available research data. Its polysubstituted aromatic structure suggests potential for interesting chemical and biological properties. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers. Future work should focus on the development of a confirmed synthetic route, followed by thorough characterization and a comprehensive screening for biological activity. Such studies will be crucial in determining the potential utility of this compound in medicinal chemistry, materials science, or as a research tool.

Spectroscopic Analysis of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for the specific isomer 2,3,4-Trichloro-1-fluoro-5-nitrobenzene has yielded no publicly available experimental spectra or detailed acquisition protocols. Chemical databases such as PubChem list the compound (CID 13769394), but do not currently provide associated spectral data.

While direct experimental data for the requested molecule is unavailable, this guide will provide a detailed analysis of a closely related compound, 2,3,4-Trichloronitrobenzene , for which some spectroscopic information has been reported. This information can serve as a valuable reference point for researchers working with halogenated nitroaromatic compounds.

Spectroscopic Data of a Related Compound: 2,3,4-Trichloronitrobenzene

Due to the absence of data for this compound, we present available data for 2,3,4-Trichloronitrobenzene to illustrate the expected spectral characteristics of such molecules.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for 2,3,4-Trichloronitrobenzene is available and provides insight into the vibrational modes of the molecule.

Table 1: Summary of Available Spectroscopic Data for 2,3,4-Trichloronitrobenzene

| Spectroscopic Technique | Data Available | Source |

| Infrared (IR) Spectroscopy | ATR-IR Spectrum | Aldrich |

Note: Specific peak assignments and quantitative data for NMR and Mass Spectrometry of 2,3,4-Trichloronitrobenzene were not available in the searched resources.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound could not be located. However, general methodologies for the spectroscopic analysis of halogenated nitrobenzenes are well-established.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected aromatic proton chemical shifts, and a relaxation delay appropriate for the compound.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: For fluorinated compounds, ¹⁹F NMR is essential. This technique is highly sensitive and provides information about the chemical environment of the fluorine atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS).

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups, such as N-O stretching for the nitro group, C-Cl stretching, C-F stretching, and aromatic C-H and C=C vibrations.

General Protocol for Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a key feature in the mass spectrum of a trichlorinated compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel halogenated nitroaromatic compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

This guide underscores the current gap in available data for this compound and provides a framework for its future characterization based on established analytical techniques for related compounds. Researchers who successfully synthesize and characterize this molecule are encouraged to publish their findings to enrich the collective knowledge base.

Proposed Synthetic Routes for 2,3,4-Trichloro-1-fluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines proposed synthetic pathways for 2,3,4-trichloro-1-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound with potential applications in pharmaceutical and fine chemical synthesis. Due to the absence of direct literature precedent for this specific molecule, this document details plausible synthetic strategies adapted from established methodologies for structurally related compounds. The experimental protocols provided are derived from analogous reactions and are intended to serve as a foundational reference for further investigation and optimization.

Executive Summary

The synthesis of this compound is proposed via two primary routes, both commencing from commercially available starting materials. The first, and more direct, proposed pathway involves the nitration of 1,2,3,4-tetrachlorobenzene followed by a selective nucleophilic aromatic substitution (halogen exchange) to introduce the fluorine atom. A second, alternative route could involve the nitration of a pre-fluorinated trichlorobenzene. The core of these syntheses relies on two key transformations: electrophilic nitration and nucleophilic fluorination. This guide provides detailed, adaptable experimental protocols for these critical steps, supported by quantitative data from analogous transformations and visualized workflows.

Proposed Synthetic Pathways

A logical and practical approach to the synthesis of this compound would likely involve the nitration of a polychlorinated benzene ring, followed by a selective fluorination. The regioselectivity of the nitration and fluorination steps will be critical to achieving the desired isomer.

Pathway 1: Nitration followed by Fluorination

This proposed route begins with the nitration of 1,2,3,4-tetrachlorobenzene to yield 1,2,3,4-tetrachloro-5-nitrobenzene. This intermediate would then undergo a selective nucleophilic aromatic substitution to replace one chlorine atom with fluorine. The most likely position for substitution would be activated by the nitro group.

An In-depth Technical Guide to the Synthesis of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2,3,4-Trichloro-1-fluoro-5-nitrobenzene, a highly substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the absence of a direct, one-step synthesis in the current literature, this guide details a two-step approach involving the preparation of the precursor 1,2,3-trichloro-5-fluorobenzene, followed by its electrophilic nitration. The methodologies presented are based on established principles of organic synthesis and protocols for analogous compounds.

Synthesis of the Precursor: 1,2,3-Trichloro-5-fluorobenzene

A plausible and effective method for the synthesis of 1,2,3-trichloro-5-fluorobenzene is the Sandmeyer reaction, a versatile chemical reaction used to synthesize aryl halides from aryl diazonium salts.[1] This process would begin with a suitable trichloroaniline derivative.

Theoretical Experimental Protocol: Synthesis of 1,2,3-Trichloro-5-fluorobenzene

This protocol is based on established Sandmeyer reaction procedures.

Step 1: Diazotization of 2,4,5-Trichloroaniline

-

In a well-ventilated fume hood, prepare a solution of 2,4,5-trichloroaniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Fluoro-dediazoniation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of a fluoride salt, such as copper(I) fluoride or tetrafluoroboric acid (HBF₄), in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the fluoride-containing solution.

-

Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the decomposition of the diazonium salt and the formation of the aryl fluoride, which is observable by the evolution of nitrogen gas.

-

After the reaction is complete, extract the product with an organic solvent, wash the organic layer to remove impurities, dry it over an anhydrous salt, and purify by distillation or chromatography.

Electrophilic Aromatic Substitution: Nitration of 1,2,3-Trichloro-5-fluorobenzene

The second stage of the synthesis involves the nitration of the 1,2,3-trichloro-5-fluorobenzene precursor. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The position of nitration is directed by the existing substituents. Halogens are deactivating yet ortho-, para-directing. In this specific substrate, the position for nitration will be influenced by the combined electronic and steric effects of the three chlorine atoms and the fluorine atom.

Proposed Experimental Protocol: Nitration of 1,2,3-Trichloro-5-fluorobenzene

This protocol is adapted from general procedures for the nitration of halogenated benzenes.[2][3]

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1,2,3-trichloro-5-fluorobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly and carefully add a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred substrate. The temperature should be strictly maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data for a Similar Nitration Reaction

| Reactant | Nitrating Agent | Reaction Time | Reaction Temperature | Yield of Dinitro Product |

| 1,2,3-Trichlorobenzene | Nitric Acid / Sulfuric Acid | 7.5 hours | Not Specified | 96.8% |

Reaction Pathway and Workflow

The overall synthetic scheme and the experimental workflow for the nitration step are illustrated in the following diagrams.

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the nitration step.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Data |

| Molecular Formula | C₆HCl₃FNO₂ |

| Molecular Weight | 244.44 g/mol |

| Appearance | Likely a crystalline solid |

| Spectroscopic Data | Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry would be required to confirm the structure. |

Note: The physicochemical properties of the target molecule are not extensively documented and would need to be determined experimentally.

This guide provides a robust theoretical framework for the synthesis of this compound. Researchers undertaking this synthesis should perform small-scale pilot reactions to optimize conditions and ensure safety. Careful handling of the corrosive and hazardous reagents involved is paramount.

References

Unveiling the Potential Hazards of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential hazards and toxicity of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene. As of the latest literature review, no specific toxicological studies have been published for this compound. The information presented herein is based on data from structurally similar compounds, namely 2,3,4-Trichloronitrobenzene, 1,2,3-Trichloro-5-nitrobenzene, and 2,4,5-Trichloronitrobenzene. This guide is intended for use by researchers, scientists, and drug development professionals and should be used as a preliminary resource for hazard assessment and laboratory safety.

Introduction

This compound is a halogenated and nitrated aromatic compound. Its structure suggests potential for biological activity and, consequently, toxicity. The presence of multiple chloro- and fluoro-substituents, combined with a nitro group on a benzene ring, raises concerns regarding its toxicological profile. This guide aims to provide a detailed assessment of its potential hazards by extrapolating from data on close structural analogues.

Physicochemical Properties

While specific experimental data for this compound is not available, the properties of its analogues suggest it is likely a solid at room temperature with low water solubility.

Table 1: Physicochemical Properties of this compound and its Structural Analogues

| Property | This compound (Predicted) | 2,3,4-Trichloronitrobenzene | 1,2,3-Trichloro-5-nitrobenzene | 2,4,5-Trichloronitrobenzene |

| CAS Number | 104455-89-2 | 17700-09-3 | 20098-48-0 | 89-69-0 |

| Molecular Formula | C₆HCl₃FNO₂ | C₆H₂Cl₃NO₂ | C₆H₂Cl₃NO₂ | C₆H₂Cl₃NO₂ |

| Molecular Weight | 244.44 g/mol | 226.44 g/mol | 226.44 g/mol | 226.44 g/mol |

| Appearance | - | Needles or light yellow fluffy solid[1] | Pale yellow crystalline solid[2] | Yellow chunks |

| Melting Point | - | 53 - 56 °C[3] | 68 - 71 °C | - |

| Boiling Point | - | - | - | - |

| Water Solubility | - | Insoluble[1] | - | Insoluble[4] |

Toxicological Hazard Assessment

The primary toxicological concerns for nitroaromatic compounds include irritation, absorption through the skin, and the potential to cause methemoglobinemia. Extrapolation from analogue data suggests that this compound may be harmful if swallowed, inhaled, or in contact with skin.

Table 2: Summary of Toxicological Hazards of Structural Analogues

| Hazard | 2,3,4-Trichloronitrobenzene | 1,2,3-Trichloro-5-nitrobenzene | 2,4,5-Trichloronitrobenzene |

| Acute Oral Toxicity | Harmful if swallowed[5] | Harmful if swallowed[2] | Toxic if swallowed[4] |

| Acute Dermal Toxicity | Harmful in contact with skin[5] | Harmful in contact with skin[2] | Harmful in contact with skin[4] |

| Acute Inhalation Toxicity | Harmful if inhaled[5] | Harmful if inhaled[2] | Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Causes skin irritation[5] | Causes skin irritation[2] | May cause skin irritation[6] |

| Eye Damage/Irritation | Causes serious eye irritation[5] | Causes serious eye irritation[2] | May cause eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[5] | May cause respiratory irritation[2] | - |

| Methemoglobinemia | May induce methemoglobinemia | - | May induce methemoglobinemia[4][6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the assessment of new chemical entities. Below are outlines of relevant protocols based on the predicted hazards.

Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of the test substance.

-

Test Animals: Typically, female rats are used.

-

Procedure: A single dose of the substance is administered by gavage. Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The LD50 (median lethal dose) is estimated.

Acute Dermal Toxicity (OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of the test substance.

-

Test Animals: Rats, rabbits, or guinea pigs.

-

Procedure: The substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours. Observations for toxicity and mortality are made for 14 days.

-

Endpoint: The LD50 is estimated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Objective: To assess the skin irritation potential of a substance using an in vitro model.

-

Test System: A reconstructed human epidermis model.

-

Procedure: The test substance is applied topically to the epidermis model. Cell viability is measured after a defined exposure period.

-

Endpoint: A reduction in cell viability below a certain threshold indicates irritation potential.

Logical Workflow for Toxicity Assessment

In the absence of specific data, a structured approach is necessary to evaluate the potential toxicity of a novel compound like this compound.

Caption: A logical workflow for assessing the toxicity of a novel chemical compound.

Handling and Safety Precautions

Given the potential for significant hazards, strict safety protocols should be followed when handling this compound.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is currently unavailable, a review of its structural analogues indicates a potential for significant health hazards. It should be treated as a compound that is harmful by ingestion, inhalation, and dermal contact, and as a potential skin and eye irritant. The possibility of it inducing methemoglobinemia should also be considered. All handling should be performed with appropriate engineering controls and personal protective equipment in place. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. 2,3,4-TRICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. lobachemie.com [lobachemie.com]

- 3. accustandard.com [accustandard.com]

- 4. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4-Trichloronitrobenzene | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,5-TRICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene in organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this guide leverages data from structurally similar halogenated nitrobenzenes to provide insights into its expected solubility profile. Furthermore, it outlines a detailed experimental protocol for determining solubility, which can be applied to generate precise data for this compound in a laboratory setting.

Introduction to this compound

This compound is a halogenated nitroaromatic compound. Its structure, featuring three chlorine atoms, a fluorine atom, and a nitro group on a benzene ring, suggests it is a non-polar, hydrophobic molecule. Such compounds are of interest in medicinal chemistry and materials science as intermediates in the synthesis of more complex molecules. The fluorine substituent, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug design. An understanding of the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in further research and development.

Predicted Solubility Profile

Solubility Data of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the available solubility data for other halogenated nitrobenzene isomers. It is critical to note that these values are for related compounds and should be used as a general guide to the potential solubility of this compound.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 4-Chloronitrobenzene | Ethanol | Cold | Sparingly soluble[1] |

| 4-Chloronitrobenzene | Ethanol | Boiling | Freely soluble[1] |

| 4-Chloronitrobenzene | Water | Room Temperature | Slightly soluble[1] |

| 3-Bromonitrobenzene | Benzene | Not Specified | Soluble[1] |

| 3-Bromonitrobenzene | Chloroform | Not Specified | Soluble[1] |

| 3-Bromonitrobenzene | Methanol | Not Specified | Soluble[1] |

| 1,2,4-Trichloro-5-nitrobenzene | Water | Not Specified | Limited solubility |

| 1,2,4-Trichloro-5-nitrobenzene | Acetone | Not Specified | More soluble |

| 1,2,4-Trichloro-5-nitrobenzene | Ethanol | Not Specified | More soluble |

| 1,2,4-Trichloro-5-nitrobenzene | Benzene | Not Specified | More soluble |

| 2,4,5-Trichloronitrobenzene | Alcohol | Not Specified | Soluble[2] |

| 2,4,5-Trichloronitrobenzene | Benzene | Not Specified | Soluble[2] |

| Nitrobenzene | Water | 25 | ~1.8 g/L |

| Nitrobenzene | Ethanol | Not Specified | Soluble |

| Nitrobenzene | Ether | Not Specified | Soluble |

| Nitrobenzene | Benzene | Not Specified | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, toluene, etc.)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Immediately dilute the collected supernatant with a known volume of the same solvent to prevent precipitation of the solute. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of the diluted solution using a calibrated analytical method, such as HPLC or GC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the given temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently lacking in the scientific literature, its chemical structure strongly suggests good solubility in non-polar and moderately polar organic solvents and poor solubility in water. The provided data for structurally analogous compounds supports this prediction. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol outlined in this guide provides a robust methodology for its determination. The generation of such data will be invaluable for the future application and development of this compound.

References

A Methodological Guide to the Theoretical Study of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene and Related Halogenated Nitroaromatics

Disclaimer: As of late 2025, specific theoretical and experimental studies on 2,3,4-Trichloro-1-fluoro-5-nitrobenzene are not available in the public domain literature. This guide, therefore, provides a comprehensive methodological framework for the theoretical investigation of this molecule, drawing on established protocols and data from studies on structurally similar halogenated nitrobenzene compounds. The principles and techniques detailed herein are directly applicable to the target molecule and are intended to serve as a robust starting point for researchers and scientists in the field.

Introduction

Halogenated nitroaromatic compounds are a significant class of molecules in medicinal chemistry, materials science, and environmental science. Their electronic and structural properties, governed by the interplay of electron-withdrawing nitro groups and halogen substituents, dictate their reactivity, toxicity, and potential applications. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating these properties at the molecular level. Such studies provide critical insights into molecular geometry, vibrational spectra, electronic structure, and reactivity, which are often challenging to determine experimentally. This guide outlines the standard computational and experimental protocols for the comprehensive characterization of compounds like this compound.

Computational Methodology

The cornerstone of theoretical studies on halogenated nitrobenzenes is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

2.1. Software and Theoretical Models

Quantum chemical calculations are typically performed using software packages like Gaussian, Q-Chem, or similar programs. A common and reliable theoretical model for these types of molecules involves the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure of molecules with electronegative atoms and potential for π-conjugation.

2.2. Key Computational Experiments

A typical theoretical investigation involves a series of computational experiments:

-

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, NO2 asymmetric stretching, or C-Cl bending.

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical values, when referenced to a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data to aid in spectral assignment and structural confirmation.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. The spatial distribution of these orbitals can indicate likely sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface provides a visual representation of the charge distribution in a molecule. It helps in identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering insights into intermolecular interactions.

Experimental Protocols for Validation

Theoretical calculations are most powerful when validated by experimental data. The following spectroscopic techniques are central to the characterization of halogenated nitrobenzenes.

3.1. Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

-

Objective: To measure the vibrational modes of the molecule.

-

Protocol:

-

Sample Preparation: For FT-IR, a solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the pure solid sample can be used directly.

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000–400 cm⁻¹. The FT-Raman spectrum is recorded using a laser source (e.g., Nd:YAG at 1064 nm) over a similar spectral range.

-

Data Analysis: The experimental vibrational frequencies (in cm⁻¹) are compared with the scaled theoretical frequencies obtained from the DFT calculations. Scaling factors are often applied to the theoretical frequencies to account for anharmonicity and other systematic errors in the computational method.

-

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical environment of the hydrogen and carbon nuclei.

-

Protocol:

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.

-

Data Analysis: The experimental chemical shifts (in ppm) are compared with the theoretically calculated values. The coupling patterns in the 1H NMR spectrum provide information about the connectivity of the atoms.

-

Data Presentation: Illustrative Examples from Related Molecules

While specific data for this compound is unavailable, the following tables present typical theoretical and experimental data for structurally related compounds, illustrating how the results of these studies are summarized.

Table 1: Selected Optimized Geometrical Parameters for a Halogenated Nitrobenzene Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å |

| C-N | ~1.48 Å | |

| N-O | ~1.22 Å | |

| C-Cl | ~1.73 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-N-O | ~117° |

| O-N-O | ~125° | |

| C-C-Cl | ~120° | |

| C-C-F | ~120° | |

| Dihedral Angle | C-C-N-O | ~0° or ~180° (indicating planarity) |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Halogenated Nitrobenzene Derivative (Illustrative)

| Assignment | Theoretical (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| C-H stretch | 3105 | 3100 | 3102 |

| NO₂ asym stretch | 1530 | 1528 | 1531 |

| NO₂ sym stretch | 1350 | 1348 | 1352 |

| C-F stretch | 1250 | 1248 | 1251 |

| C-Cl stretch | 750 | 748 | 752 |

Table 3: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for a Halogenated Nitrobenzene Derivative (Illustrative)

| Atom | Theoretical (GIAO) | Experimental |

| ¹³C NMR | ||

| C-NO₂ | 148.5 | 148.2 |

| C-F | 162.1 | 161.8 |

| C-Cl | 130.2 | 129.9 |

| C-H | 125.7 | 125.5 |

| ¹H NMR | ||

| H (ortho to NO₂) | 8.25 | 8.22 |

| H (meta to NO₂) | 7.68 | 7.65 |

Visualization of Workflow

The following diagram illustrates the typical workflow for a theoretical study of a halogenated nitrobenzene compound.

Conclusion

While direct studies on this compound are yet to be published, a clear and well-established methodological path exists for its comprehensive theoretical characterization. By combining DFT calculations for geometry, vibrational frequencies, and NMR spectra with experimental validation through FT-IR, FT-Raman, and NMR spectroscopy, researchers can gain a deep and accurate understanding of the physicochemical properties of this and other related halogenated nitroaromatic compounds. This integrated approach is crucial for predicting the behavior of such molecules and guiding their potential applications in drug development and materials science.

An In-depth Technical Guide to 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of 2,3,4-trichloro-1-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. Due to the limited publicly available information on this specific molecule, this guide synthesizes data from closely related compounds to propose a likely synthesis route and estimate its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound, with the chemical formula C₆HCl₃FNO₂, is a substituted aromatic compound containing chlorine, fluorine, and a nitro functional group. Halogenated nitrobenzenes are a class of compounds with significant industrial importance, often serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this molecule suggests its potential utility as a building block in organic synthesis, where the electronic and steric effects of the substituents can be leveraged to direct further chemical transformations.

While the history of the discovery of this specific compound is not well-documented in readily accessible literature, its structural similarity to other commercially important chemicals, such as 2,3,4-trichloronitrobenzene, suggests its potential role as an intermediate in the production of specialized chemicals.[1]

Physicochemical Properties

Table 1: Estimated and Comparative Physicochemical Properties

| Property | This compound (Estimated) | 2,3,4-Trichloronitrobenzene (Reference Data) |

| Molecular Formula | C₆HCl₃FNO₂ | C₆H₂Cl₃NO₂[1] |

| Molecular Weight | ~244.44 g/mol | 226.4 g/mol [1] |

| Appearance | Likely a crystalline solid | Needles or light yellow fluffy solid[1] |

| Solubility | Expected to be insoluble in water | Insoluble in water[1] |

| XLogP3 | ~3.8 - 4.0 | 3.6[1] |

Proposed Synthesis

A plausible synthetic route to this compound involves the nitration of a suitable precursor, 1,2,3-trichloro-5-fluorobenzene. This approach is analogous to the synthesis of other halogenated nitroaromatic compounds.

Logical Synthesis Workflow

The proposed synthesis follows a standard electrophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for safety and yield.

Materials:

-

1,2,3-Trichloro-5-fluorobenzene

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Suitable organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.

-

Nitration Reaction: To a separate reaction vessel containing 1,2,3-trichloro-5-fluorobenzene, slowly add the prepared nitrating mixture dropwise. The reaction temperature should be carefully controlled, likely in the range of 0-10°C, to prevent over-nitration and side reactions.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice with stirring. The precipitated crude product is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold deionized water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

-

Characterization: The final product should be characterized by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Potential Applications

Given its structure, this compound is a potential intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, which can then undergo a wide range of further chemical modifications. The halogen substituents can also be displaced or used in cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care as they can be toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds, such as 2,3,4-trichloronitrobenzene.[1]

Conclusion

While direct experimental data on this compound is scarce, this guide provides a foundational understanding of the compound based on the established chemistry of related molecules. The proposed synthesis and estimated properties offer a starting point for researchers interested in the preparation and application of this and other polysubstituted aromatic compounds. Further experimental investigation is necessary to fully elucidate its chemical and physical characteristics and to explore its potential in various fields of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloro-1-fluoro-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its electron-deficient aromatic ring, activated by a potent nitro group and substituted with multiple halogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom, a superior leaving group in SNAr chemistry, alongside three chlorine atoms, offers a platform for regioselective functionalization to introduce a variety of substituents, paving the way for the synthesis of novel chemical entities.

These application notes provide a detailed overview of the anticipated reactivity of this compound in SNAr reactions, along with generalized experimental protocols for its reaction with common nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution of this compound is expected to proceed via a two-step addition-elimination mechanism. The first and rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The subsequent step is the rapid elimination of a halide leaving group, restoring the aromaticity of the ring.

The regioselectivity of the nucleophilic attack is primarily governed by two factors:

-

Leaving Group Ability : In SNAr reactions, the ability of halogens to act as leaving groups follows the order F > Cl > Br > I.[1] This is due to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the transition state.

-

Electronic Activation : The strongly electron-withdrawing nitro group (-NO₂) at the C-5 position deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions.

In this compound, the fluorine atom at C-1 is positioned para to the nitro group, while the chlorine atom at C-4 is ortho. Given that fluorine is a significantly better leaving group than chlorine, nucleophilic substitution is overwhelmingly predicted to occur at the C-1 position, displacing the fluoride ion.

Caption: Generalized mechanism of the SNAr reaction.

Data Presentation: Predicted Reactivity and Conditions

The following tables summarize the predicted outcomes and suggested reaction conditions for the SNAr of this compound with various classes of nucleophiles. These are representative conditions and may require optimization for specific substrates.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| Morpholine | 4-(2,3,4-Trichloro-5-nitrophenyl)morpholine | DMF | K₂CO₃ | 80 - 100 | 4 - 8 | 85 - 95 |

| Piperidine | 1-(2,3,4-Trichloro-5-nitrophenyl)piperidine | DMSO | Et₃N | 80 - 100 | 4 - 8 | 80 - 90 |

| Aniline | N-(2,3,4-Trichloro-5-nitrophenyl)aniline | NMP | NaH | 100 - 120 | 12 - 24 | 70 - 85 |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| Sodium Methoxide | 1-Methoxy-2,3,4-trichloro-5-nitrobenzene | Methanol | NaOMe | 25 - 50 | 2 - 6 | 90 - 98 |

| Sodium Phenoxide | 1-Phenoxy-2,3,4-trichloro-5-nitrobenzene | DMF | K₂CO₃ | 100 - 120 | 8 - 16 | 75 - 90 |

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| Sodium Thiophenoxide | Phenyl(2,3,4-trichloro-5-nitrophenyl)sulfane | DMF | K₂CO₃ | 50 - 70 | 3 - 6 | 88 - 96 |

| Sodium Ethyl Thiolate | Ethyl(2,3,4-trichloro-5-nitrophenyl)sulfane | Ethanol | NaSEt | 25 - 50 | 2 - 4 | 90 - 98 |

Experimental Protocols

The following are generalized protocols for conducting SNAr reactions with this compound.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)

-

Reagent Preparation : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents : Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).

-

Reaction : Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing : Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

-

Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

-

Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.5 eq) in anhydrous methanol.

-

Substrate Addition : To this solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at room temperature.

-

Reaction : Stir the reaction mixture at 40 °C for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up : After the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction : Remove the methanol under reduced pressure and extract the residue with dichloromethane (3 x 50 mL).

-

Washing : Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification : Filter and evaporate the solvent to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

-

Characterization : Confirm the structure of the product using spectroscopic methods such as NMR and mass spectrometry.

Caption: A typical experimental workflow for SNAr reactions.

Applications in Drug Development and Materials Science

The products derived from the nucleophilic aromatic substitution of this compound are valuable intermediates for the synthesis of a wide range of target molecules.

-

Medicinal Chemistry : The substituted products can serve as scaffolds for the development of new pharmaceutical agents. The introduction of various functional groups can be used to modulate the biological activity of a lead compound. For example, the incorporation of amine or ether linkages is a common strategy in the design of kinase inhibitors, anti-infective agents, and central nervous system drugs.

-

Materials Science : The highly functionalized aromatic core can be incorporated into polymers, dyes, and other functional materials. The presence of the nitro group and multiple chlorine atoms can be further exploited for subsequent chemical transformations, leading to complex molecular architectures with tailored electronic and photophysical properties.

Safety Precautions

-

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Nitroaromatic compounds can be toxic and may be explosive under certain conditions. Avoid heating in a sealed vessel.

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

References

use of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene as a chemical intermediate

Application Notes and Protocols: 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific applications for this compound are not widely reported in publicly available literature. The following application notes describe a representative and chemically plausible synthetic application based on the known reactivity of analogous polychlorinated and fluorinated nitroaromatic compounds. These protocols are intended for illustrative purposes and should be adapted and optimized by qualified personnel.

Introduction

This compound is a polyhalogenated nitroaromatic compound. Its chemical structure, featuring a nitro group and multiple halogen substituents, makes it a potentially valuable intermediate in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The fluorine atom, in particular, is an excellent leaving group in SNAr chemistry due to the high polarization of the C-F bond, which facilitates the rate-determining nucleophilic attack.[3]

This application note details a two-step synthetic sequence demonstrating the utility of this compound as a scaffold for building more complex molecules, such as those of interest in pharmaceutical and agrochemical research. The sequence involves:

-

A regioselective nucleophilic aromatic substitution of the fluoride atom.

-

Subsequent reduction of the nitro group to an amine, providing a versatile functional handle for further derivatization.

Application: Synthesis of a Diamine Precursor

The following protocols outline the synthesis of a substituted trichloro-phenylenediamine derivative, a common structural motif in various biologically active compounds.

Part 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of the fluoride atom on this compound with a secondary amine, morpholine, as a representative nucleophile.

Experimental Protocol 1: Synthesis of 4-(2,3,4-Trichloro-5-nitrophenyl)morpholine

-

Reagent Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent and Base: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of starting material) and a mild inorganic base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Nucleophile Addition: Add morpholine (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (approx. 100 mL).

-

Product Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with deionized water until the filtrate is neutral.

-

Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product, 4-(2,3,4-Trichloro-5-nitrophenyl)morpholine.

Quantitative Data for SNAr Reaction

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| This compound | 244.43 | 1.0 | 2.44 g (10 mmol) |

| Morpholine | 87.12 | 1.2 | 1.05 g (12 mmol) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20 mmol) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 25 mL |

| Parameter | Value |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 4-8 hours |

| Hypothetical Yield | 85-95% |

| Hypothetical Purity (HPLC) | >98% |

Part 2: Nitro Group Reduction

This protocol describes the reduction of the nitro-substituted intermediate to the corresponding aniline derivative using catalytic hydrogenation.

Experimental Protocol 2: Synthesis of 5,6,7-Trichloro-N¹-morpholinobenzene-1,3-diamine

-

Catalyst Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro compound, 4-(2,3,4-Trichloro-5-nitrophenyl)morpholine (1.0 eq), and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi).

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction by observing hydrogen uptake and/or by TLC/HPLC until the reaction is complete (typically 2-6 hours).

-

Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain the final diamine derivative.

Quantitative Data for Nitro Reduction

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| 4-(2,3,4-Trichloro-5-nitrophenyl)morpholine | 311.54 | 1.0 | 3.12 g (10 mmol) |

| Palladium on Carbon (10% Pd/C) | - | 0.02 | ~100 mg (0.2 mmol) |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Hydrogen (H₂) | 2.02 | Excess | 50-60 psi |

| Parameter | Value |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Hypothetical Yield | 90-98% |

| Hypothetical Purity (HPLC) | >99% |

Visualizations

Synthetic Pathway Diagram

Caption: Proposed two-step synthesis starting from this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Detection of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical detection of 2,3,4-Trichloro-1-fluoro-5-nitrobenzene. Due to the limited availability of specific analytical methods for this compound, the methodologies presented herein are based on established and validated techniques for structurally similar halogenated nitroaromatic compounds. The primary recommended techniques are Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. These methods are suitable for the quantification of this compound in various matrices, such as environmental samples and in-process reaction mixtures.

Introduction

This compound is a halogenated nitroaromatic compound. The detection and quantification of such compounds are crucial in various fields, including environmental monitoring, industrial process control, and pharmaceutical development, due to their potential biological activity and environmental persistence. This document outlines detailed protocols for the analysis of this compound using GC and HPLC, providing researchers with a robust starting point for method development and validation.

Analytical Methods

The recommended analytical approaches for this compound are based on chromatographic separations coupled with sensitive detection techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For halogenated nitroaromatics, GC coupled with an Electron Capture Detector (ECD) offers high sensitivity, while coupling with a Mass Spectrometer (MS) provides high selectivity and structural confirmation.

Principle: The sample, after appropriate preparation, is injected into the GC system where it is vaporized. An inert carrier gas sweeps the vaporized sample through a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column. The detector at the end of the column generates a signal proportional to the amount of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

Principle: A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A liquid solvent (mobile phase) is pumped through the column at high pressure. The separation of the components in the sample is based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of the analyte as it elutes from the column. For nitroaromatic compounds, a UV detector is commonly used due to the presence of the chromophoric nitro group.

Experimental Protocols

Gas Chromatography with Electron Capture Detection (GC-ECD)

Objective: To quantify this compound in a liquid matrix (e.g., water, organic solvent).

Apparatus and Reagents:

-

Gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Autosampler.

-

Data acquisition and processing system.

-

High-purity nitrogen or argon/methane as carrier and makeup gas.

-

Hexane, acetone (pesticide residue grade or equivalent).

-

Reference standard of this compound.

-

Volumetric flasks, pipettes, and syringes.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):

-

To 100 mL of the aqueous sample in a separatory funnel, add 50 mL of hexane.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower aqueous layer.

-

Collect the upper organic layer (hexane) containing the analyte.

-

Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

The sample is now ready for GC-ECD analysis.

GC-ECD Operating Conditions:

-